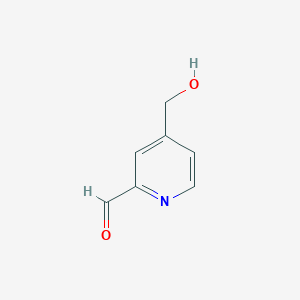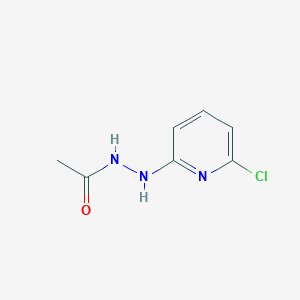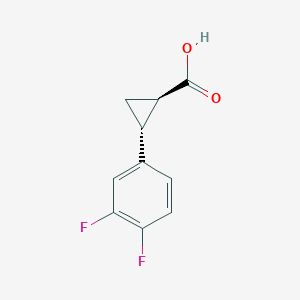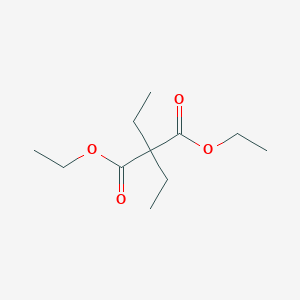
Diethyl diethylmalonate
Übersicht
Beschreibung
Diethyl diethylmalonate, also known as diethyl 2,2-diethylmalonate, is a derivative of diethyl malonate . It can be used in the synthesis of barbital . It is a diethyl malonate derivative and can be combined with urea under the action of a strong base to form a barbiturate .
Synthesis Analysis
Diethyl diethylmalonate can be synthesized from the reaction of the sodium salt of chloroacetic acid with sodium cyanide . In the synthesis of diethyl malonate with ethanol and malonic acid as reactants, the catalytic activity of expandable graphite (EG) was investigated .
Molecular Structure Analysis
The molecular formula of Diethyl diethylmalonate is C11H20O4 . Its average mass is 216.274 Da and its monoisotopic mass is 216.136154 Da .
Chemical Reactions Analysis
As a diethyl malonate derivative, Diethyl diethylmalonate can be combined with urea under the action of a strong base to form a barbiturate . In this case, diethyl diethylmalonate plus urea forms barbital under the action of sodium ethoxide .
Physical And Chemical Properties Analysis
Diethyl diethylmalonate is a liquid with a refractive index of 1.423 . It has a boiling point of 228-230 °C and a density of 0.99 g/mL at 25 °C . It has a flash point of 94.00 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Intermediates
Diethyl diethylmalonate is used in the synthesis of various pharmaceutical intermediates . It plays a crucial role in the production of medicines like chloroquine and butazolidin .
Pesticide Intermediates
This compound is also used in the creation of pesticide intermediates . These intermediates are then used in the production of various pesticides.
Amino Acids
Diethyl diethylmalonate is used in the synthesis of amino acids . Amino acids are the building blocks of proteins and play a vital role in many biological processes.
Coumarin
Coumarin, a fragrant organic compound, can be synthesized using Diethyl diethylmalonate . Coumarin is used in the manufacture of perfumes and as a precursor for the synthesis of other aromatic compounds.
Liquid Crystal Materials
Diethyl diethylmalonate is used in the production of liquid crystal materials . These materials are used in a variety of applications, including display technologies like LCD screens.
Insect Warning Pheromones
This compound is used in the synthesis of insect warning pheromones . These pheromones are used in pest control, to warn other insects of danger and to disrupt their mating.
Antibacterial Derivatives
Diethyl diethylmalonate is used in the synthesis of antibacterial derivatives . These derivatives are used in the production of antibacterial agents to fight against bacterial infections.
Artificial Flavorings
Diethyl diethylmalonate is used in the synthesis of artificial flavorings . It is used to create flavors that mimic natural ones in food products.
Safety And Hazards
Diethyl diethylmalonate is combustible and should be kept away from heat/sparks/open flames/hot surfaces . It should be stored in a well-ventilated place and kept cool . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves should be worn when handling this chemical .
Eigenschaften
IUPAC Name |
diethyl 2,2-diethylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-11(6-2,9(12)14-7-3)10(13)15-8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBBUZRGPULIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058807 | |
| Record name | Propanedioic acid, diethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl diethylmalonate | |
CAS RN |
77-25-8 | |
| Record name | Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl diethylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl diethylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, diethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl diethylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL DIETHYLMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEH13944YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary synthetic application of Diethyl Diethylmalonate highlighted in the research?
A1: Diethyl Diethylmalonate (DEDEM) is investigated as a potential electron donor in the synthesis of catalysts for propylene polymerization. [] Researchers synthesized DEDEM from Diethyl malonate and explored its coordination with titanium tetrachloride (TiCl4) and magnesium chloride (MgCl2) to produce these catalysts. []
Q2: How does the structure of Diethyl Diethylmalonate relate to its potential effectiveness as an electron donor in propylene polymerization?
A2: Computational chemistry played a role in understanding the structure-activity relationship of DEDEM and its analogs. Researchers utilized Gaussian 03 and Chem 3D software to model the three-dimensional structures of DEDEM and other electron donors. [] These simulations likely helped in analyzing the spatial arrangement of oxygen atoms and their distance from the central metal atom in the catalyst complex, which is crucial for electron donation and overall catalyst activity.
Q3: Were any alternative electron donors studied alongside Diethyl Diethylmalonate, and how did their performance compare?
A3: Yes, several other electron donors were synthesized and evaluated in the study, including: 1,1-cyclopentanecarboxylic acid diethyl ester (CPCADEE), 1,1-cyclopentanedimethanol acetic diester (CPDMAD), 1,1-biethoxymethyl pentane (BEMP), and 2,2-diethyl-1,3-propanediol acetic diester (DEPDADE). [] Interestingly, while both CPCADEE and DEPDADE showed improved catalytic activity and properties when used as internal donors, BEMP exhibited the highest catalytic activity without requiring additional external donors. [] This difference in performance highlights the importance of structural features in influencing electron donor capabilities.
Q4: How was the purity and structure of Diethyl Diethylmalonate and other synthesized compounds confirmed in the study?
A4: The researchers employed Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GCMS) to determine the purity and confirm the structure of the synthesized compounds, including DEDEM. [] These analytical techniques provide complementary information about the composition and identity of the molecules, ensuring the reliability of the subsequent polymerization experiments.
Q5: Can you provide details about the NMR spectroscopic study mentioned in one of the research papers and its relevance to Diethyl Diethylmalonate?
A5: While Diethyl Diethylmalonate itself is not the focus of the NMR study, the paper investigates the tautomeric structure of Diethylmalonohydrazide using NMR spectroscopy. [] Researchers synthesized various methyl derivatives of Diethylmalonohydrazide, including N-methyldiethylmalonohydrazide, to serve as model compounds in this analysis. [] These model compounds, with their fixed structures, helped to better understand the tautomeric behavior of Diethylmalonohydrazide, a compound structurally related to Diethyl Diethylmalonate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



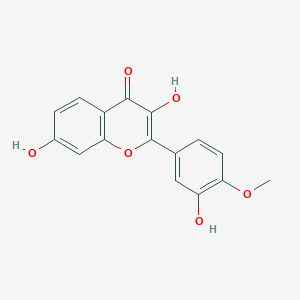
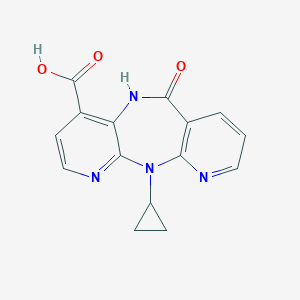
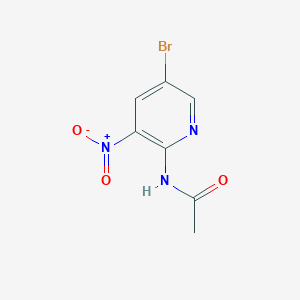
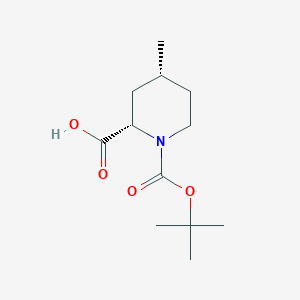
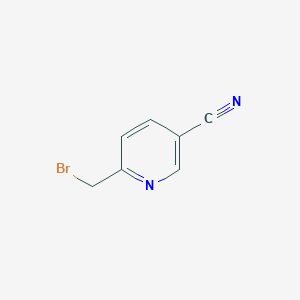
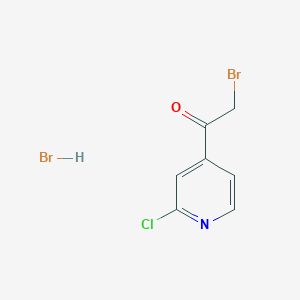
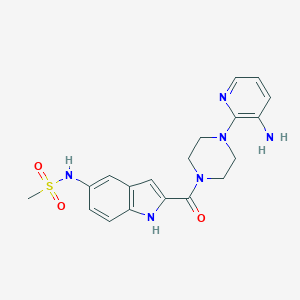
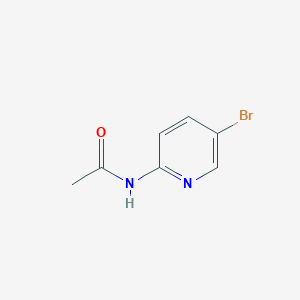
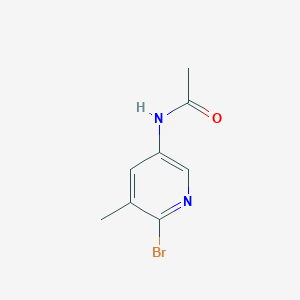
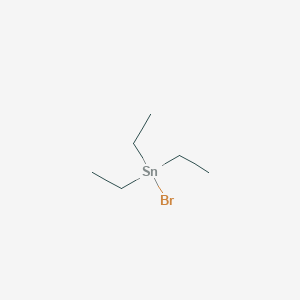
![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)
